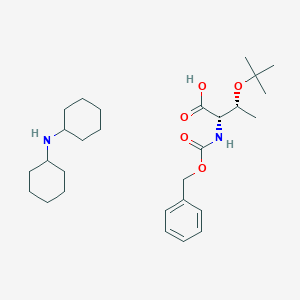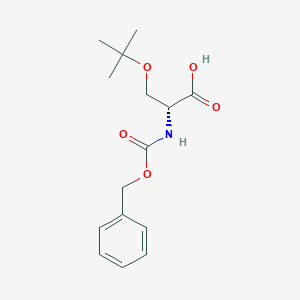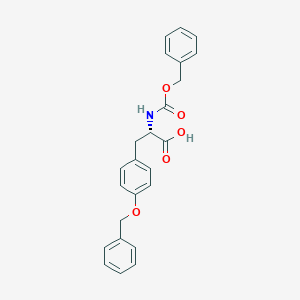
Z-Phe-ONp
Overview
Description
Z-Phe-ONp, also known as N-benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester, is an organic compound with the molecular formula C23H20N2O6 and a molecular weight of 420.41 g/mol . It is commonly used as a substrate in enzymology research, particularly for the study of enzyme activity and inhibition .
Mechanism of Action
Target of Action
Z-Phe-ONp is primarily used in proteomics research . It is a substrate for the enzyme chymotrypsin . Chymotrypsin is a serine protease that catalyzes the hydrolysis of certain proteins in the digestive systems of mammals .
Mode of Action
This compound interacts with its target, chymotrypsin, through a process known as hydrolysis . Hydrolysis is a chemical reaction in which water is used to break down a compound. In this case, the enzyme chymotrypsin uses water to break down the this compound substrate .
Biochemical Pathways
The hydrolysis of this compound by chymotrypsin is part of the larger process of protein digestion. This process involves several biochemical pathways, including the activation of zymogens, the breakdown of proteins into smaller peptides, and the absorption of these peptides by the cells lining the digestive tract .
Result of Action
The hydrolysis of this compound by chymotrypsin results in the breakdown of this compound into smaller molecules. This is part of the normal process of protein digestion and is essential for the body’s ability to absorb and use dietary proteins .
Action Environment
The action of this compound is influenced by the environment in which it is present. Factors such as pH and temperature can affect the activity of chymotrypsin and, therefore, the hydrolysis of this compound . For example, chymotrypsin has an optimal pH range of around 7-9 and an optimal temperature of around 37°C .
Biochemical Analysis
Biochemical Properties
Z-Phe-ONp is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound can be hydrolyzed by the enzyme Thioesterase 1/protease 1/lysophospholipase L1 . The nature of these interactions is typically enzymatic, where this compound serves as a substrate for the enzyme.
Cellular Effects
The cellular effects of this compound are primarily related to its role as a substrate in enzymatic reactions. The hydrolysis of this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes. As a substrate, it binds to the active site of the enzyme, leading to its hydrolysis. This process can result in the activation or inhibition of the enzyme, leading to changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as Thioesterase 1/protease 1/lysophospholipase L1, which catalyzes its hydrolysis . This can affect metabolic flux or metabolite levels.
Preparation Methods
The preparation of Z-Phe-ONp typically involves a transesterification reaction between N-benzyloxycarbonyl-L-phenylalanine and p-nitrophenyl ester . This reaction is usually carried out in an organic solvent under suitable temperature and reaction time conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Z-Phe-ONp undergoes various chemical reactions, including:
Hydrolysis: It is hydrolyzed by enzymes such as carboxylase, making it a useful substrate for enzyme activity assays.
Substitution Reactions: The nitrophenyl ester group can be substituted under specific conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include organic solvents and catalysts that facilitate the transesterification and hydrolysis processes. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Z-Phe-ONp has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: It is employed in in vitro assays to determine enzyme activity and screen for enzyme inhibitors.
Medicine: It is used in the development of enzyme inhibitors that can be potential therapeutic agents.
Comparison with Similar Compounds
Z-Phe-ONp is similar to other nitrophenyl esters, such as:
- N-acetyl-L-phenylalanine p-nitrophenyl ester (Ac-Phe-ONp)
- N-carbobenzyloxy-L-tryptophan p-nitrophenyl ester (Z-Trp-ONp)
These compounds share similar structural features and are used in similar enzymatic assays. this compound is unique in its specific application for studying carboxylase activity and its use in screening enzyme inhibitors .
Properties
IUPAC Name |
(4-nitrophenyl) 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c26-22(31-20-13-11-19(12-14-20)25(28)29)21(15-17-7-3-1-4-8-17)24-23(27)30-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVENQUPLPBPLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2578-86-1, 2578-84-9 | |
| Record name | N-[(Phenylmethoxy)carbonyl]phenylalanine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl 3-phenyl-N-((phenylmethoxy)carbonyl)-L-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC118440 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-nitrophenyl 3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the hydrophobicity of Z-L-Phe-ONp influence its interaction with the assembling peptide catalyst?
A1: The research demonstrates that the catalytic activity of the amyloid-forming peptide Ac-IHIHIQI-NH2 is significantly enhanced during its self-assembly process, particularly towards hydrophobic substrates like Z-L-Phe-ONp []. This enhanced activity is attributed to the increased exposure of hydrophobic surfaces on the assembling peptides, allowing for stronger interactions with the hydrophobic moieties of Z-L-Phe-ONp. The study observed a greater than 11-fold increase in the second-order rate constant for Z-L-Phe-ONp hydrolysis during the catalyst's assembly phase compared to its fully fibrillar state. This suggests that the dynamic hydrophobic interactions between the assembling peptides and Z-L-Phe-ONp play a crucial role in facilitating the catalytic process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















